molecular formula C14H22N2O B8608867 N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine

Cat. No. B8608867
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-UHFFFAOYSA-N
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(O)CC=Cc1cncc(OC(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:28][NH2:29].[CH:12]([CH3:13])([CH3:14])[O:15][c:16]1[cH:17][c:18]([CH:22]=[CH:23][CH2:24][CH:25]([CH3:26])[OH:27])[cH:19][n:20][cH:21]1.[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[CH:12]([CH3:13])([CH3:14])[O:15][c:16]1[cH:17][c:18]([CH:22]=[CH:23][CH2:24][CH:25]([CH3:26])[NH:29][CH3:28])[cH:19][n:20][cH:21]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN
Name
CC(O)CC=Cc1cncc(OC(C)C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(O)CC=Cc1cncc(OC(C)C)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(S(=O)(=O)O)cc1

Outcomes

Product
Name
Type
product
Smiles
CNC(C)CC=Cc1cncc(OC(C)C)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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